molecular formula C18H14F2N2O4 B2868687 N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide CAS No. 1018140-81-2

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2868687
CAS No.: 1018140-81-2
M. Wt: 360.317
InChI Key: KNZCRBLJCTZLLA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is a synthetic 4-hydroxyquinoline derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 4-hydroxyquinoline scaffold are recognized for their diverse biological activities, and this specific molecule, featuring a 3,4-dimethoxyphenyl carboxamide group and strategic fluorine substitutions, is designed for advanced investigative applications. Main Applications and Research Value The primary research applications for this compound are in the areas of antiviral and anticancer studies. Structurally similar 4-hydroxyquinoline-3-carboxamide analogues have been documented in scientific literature for their potential as antiviral agents , showing activity against viruses such as cytomegalovirus . Furthermore, recent research highlights the cytotoxic potential of 4-hydroxyquinoline derivatives against cancer cell lines, including multi-drug resistant (MDR) phenotypes, suggesting its value in oncology research and the development of novel chemotherapeutic agents . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity, which may enhance its pharmacological profile in preclinical research. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4/c1-25-14-4-3-10(7-15(14)26-2)22-18(24)11-8-21-13-6-9(19)5-12(20)16(13)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCRBLJCTZLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide (CAS Number: 1018140-81-2) is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H14F2N2O4C_{18}H_{14}F_{2}N_{2}O_{4} with a molecular weight of 360.3 g/mol. The compound features a quinoline backbone with fluorine and methoxy substituents that enhance its biological activity.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, similar quinoline derivatives have been noted to act as inhibitors of cathepsin L, an enzyme involved in tumor progression and metastasis .
  • Antimicrobial Properties :
    • Research indicates that quinoline derivatives exhibit antimicrobial activity against various bacterial strains. The structural modifications in this compound may enhance this property due to increased lipophilicity and interaction with microbial cell membranes .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells. The presence of fluorine atoms is hypothesized to play a role in enhancing cytotoxic effects against tumor cells .

Case Studies

  • Cytotoxicity Evaluation :
    • In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating significant potential for further development as an anticancer agent .
  • Mitochondrial Dysfunction :
    • Similar compounds have shown the ability to induce mitochondrial dysfunction leading to apoptosis in K562 leukemia cells. This suggests that this compound may have similar apoptotic mechanisms .

Comparative Biological Activity

The following table summarizes the biological activities reported for various quinoline derivatives compared to this compound:

Compound NameAntitumor ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateModerateYes
4-Hydroxyquinoline derivativesHighHighYes
Thiosemicarbazone analoguesHighModerateYes

Comparison with Similar Compounds

Structural and Functional Comparison with Quinoline-3-Carboxamides

Quinoline-3-carboxamides are a well-studied class of compounds, often modified for medicinal chemistry applications. Below is a comparison with analogs from J. Med. Chem. 2007:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Key Features Potential Implications
Target Compound 5,7-F, 4-OH, N-(3,4-dimethoxyphenyl) High polarity, H-bond donor/acceptor Improved solubility vs. non-polar analogs
N3-(1-(3,5-Dimethyl)adamantyl)-4-thioxo-1-pentyl (47) 4-S, 1-pentyl, adamantyl Thioxo group (electron-withdrawing) Altered electronic profile for target binding
6-Chloro-4-oxo-1-pentyl (52) 6-Cl, 4-O, 1-pentyl Chloro substituent (lipophilic) Enhanced membrane permeability

Key Observations :

  • The 4-hydroxy group in the target compound contrasts with 4-thioxo (47) or 4-oxo (52) groups, likely increasing aqueous solubility.
  • 5,7-Difluoro substitution may confer greater metabolic stability compared to non-fluorinated analogs due to reduced oxidative metabolism.

Role of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is critical in compounds with demonstrated cytotoxicity. For example, trans/cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene (compounds 8 and 9) from Molecules 2014 showed IC50 values of 2.73–24.14 μM against A549, MCF7, and HepG2 cancer cells.

Table 2: Comparison of 3,4-Dimethoxyphenyl-Containing Compounds

Compound Name Core Structure 3,4-Dimethoxyphenyl Position Biological Activity
Target Compound Quinoline Carboxamide substituent Inferred cytotoxicity potential
trans/cis-Styrylcyclohexene (8,9) Cyclohexene dimer Direct attachment IC50: 2.73–24.14 μM

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl carboxamide may facilitate interactions with biological targets (e.g., kinases or DNA topoisomerases), similar to dimers 8 and 9.
  • However, the quinoline core may alter pharmacokinetics (e.g., longer half-life) compared to cyclohexene-based dimers.

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